N1-(2-Methoxyphenyl) Substitution Confers ~830-Fold Shift in PfDHODH Inhibitory Potency Compared to the Most Potent Congener in the Same Patent Series
In the US8703811 patent series assaying type 2 DHODH from P. falciparum, the target compound (designated Compound 9; BDBM120282) exhibited an IC50 of 30,000 nM, whereas the most potent disclosed congener (Compound 58; BDBM120317) achieved an IC50 of 36 nM under identical assay conditions [1]. A structurally intermediate compound (Compound 57; BDBM50379157) showed an IC50 of 64 nM [2]. This >800-fold intraseries potency differential demonstrates that the N1-(2-methoxyphenyl) / C2-(2-furanyl) combination imparts a specific, quantitatively defined DHODH interaction signature that is distinct from optimized congeners carrying alternative N1 and C2 substituents.
| Evidence Dimension | Inhibitory potency (IC50) against Plasmodium falciparum type 2 dihydroorotate dehydrogenase (PfDHODH) |
|---|---|
| Target Compound Data | IC50 = 30,000 nM (Compound 9 / BDBM120282) |
| Comparator Or Baseline | Compound 58 / BDBM120317: IC50 = 36 nM; Compound 57 / BDBM50379157: IC50 = 64 nM |
| Quantified Difference | 830-fold less potent than Compound 58; 470-fold less potent than Compound 57 |
| Conditions | Type 2 DHODH activity monitored via direct orotate formation assay or chromogen reduction assay using DCIP, P. falciparum (malaria parasite) enzyme |
Why This Matters
For antimalarial DHODH programs, selecting the correct compound number from this patent family is critical because potency spans four orders of magnitude; procurement of 'Compound 9' serves as a well-characterized low-potency control, whereas generic substitution with an unverified 'analog' could yield a functionally irrelevant tool compound.
- [1] BindingDB, 'BDBM120282 – US8703811, Compound 9; IC50 = 30,000 nM vs. P. falciparum DHODH,' and 'BDBM120317 – US8703811, Compound 58; IC50 = 36 nM,' 2014. View Source
- [2] BindingDB, 'BDBM50379157 – CHEMBL1234899 / US8703811, Compound 57; IC50 = 64 nM vs. P. falciparum DHODH,' 2014. View Source
